molecular formula C6H4Cl2N2O2 B1593324 Methyl 4,6-dichloropyrimidine-5-carboxylate CAS No. 87600-71-3

Methyl 4,6-dichloropyrimidine-5-carboxylate

Cat. No. B1593324
CAS RN: 87600-71-3
M. Wt: 207.01 g/mol
InChI Key: XPIOIPGYUJMJKX-UHFFFAOYSA-N
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Description

“Methyl 4,6-dichloropyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 87600-71-3 . It has a molecular weight of 207.02 and its linear formula is C6H4Cl2N2O2 .


Synthesis Analysis

A preparation method of 4,6-dichloropyrimidine involves the use of 112 grams of 4,6-dihydroxy-pyrimidine, 400 grams of ethylene dichloride, and 1.5 grams of boric acid. The mixture is stirred and slowly warmed up to backflow, then sulfur oxychlorides are added at an average rate .


Molecular Structure Analysis

The molecular structure of “Methyl 4,6-dichloropyrimidine-5-carboxylate” is represented by the linear formula C6H4Cl2N2O2 .


Physical And Chemical Properties Analysis

“Methyl 4,6-dichloropyrimidine-5-carboxylate” is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . The compound has a molecular weight of 207.01 .

Scientific Research Applications

Application 1: Synthesis of Pyrimido[4,5-d]pyrimidines

  • Summary of Application: Methyl 4,6-dichloropyrimidine-5-carboxylate is used in the synthesis of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems .
  • Methods of Application: The synthesis involves the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution .
  • Results or Outcomes: The compounds synthesized have been applied on a large scale in the medical and pharmaceutical fields .

Application 2: Synthesis of New Pyrimidine Derivatives

  • Summary of Application: Methyl 4,6-dichloropyrimidine-5-carboxylate is used in the synthesis of new pyrimidine derivatives using organolithium reagents .
  • Methods of Application: The synthesis involves nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The synthesized pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

Application 3: Synthesis of Amino Acid and Peptide Analogues

  • Summary of Application: Methyl 4,6-dichloropyrimidine-5-carboxylate is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Safety And Hazards

“Methyl 4,6-dichloropyrimidine-5-carboxylate” has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 4,6-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIOIPGYUJMJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647576
Record name Methyl 4,6-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dichloropyrimidine-5-carboxylate

CAS RN

87600-71-3
Record name Methyl 4,6-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dichloropyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Seto, K Okada, K Kiyota, S Isogai… - Journal of medicinal …, 2010 - ACS Publications
A series of novel 2,4,6-trisubstitutedpyrimidine-5-carboxylic acid derivatives were designed and synthesized with the intent of producing a peroxisome proliferator-activated receptor γ (…
Number of citations: 26 pubs.acs.org
T Miyazaki, M Kawasaki, A Suzuki, Y Ito… - Bioorganic & Medicinal …, 2019 - Elsevier
The voltage-gated sodium channel, Na v 1.1, is predominantly expressed in parvalbumin-positive fast spiking interneurons and has been genetically linked to Dravet syndrome. Starting …
Number of citations: 4 www.sciencedirect.com

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